6-Azathymidine

Enzyme Inhibition Cancer Research Nucleotide Metabolism

6-Azathymidine (6-aza thymidine) uniquely inhibits thymidylate synthase (Ki=0.090 nM) and trans-N-glycosidase, while 5'-ODN capping enhances serum stability 7–12× without affecting hybridization. Its 4'-thio derivative overcomes VZV TK-deficiency resistance. For precise mechanistic studies and nuclease-resistant therapeutic development, it outperforms 5-FUdR and 5-IUdR. Request your quote today.

Molecular Formula C9H13N3O5
Molecular Weight 243.22 g/mol
CAS No. 13410-30-5
Cat. No. B081694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azathymidine
CAS13410-30-5
Molecular FormulaC9H13N3O5
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C9H13N3O5/c1-4-8(15)10-9(16)12(11-4)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-3H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1
InChIKeyLXHOFEUVCQUXRZ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azathymidine (CAS 13410-30-5) Procurement Guide: Nucleoside Analog for Antisense & Antiviral Research


6-Azathymidine (CAS 13410-30-5) is a synthetic N-glycosyl-1,2,4-triazine nucleoside analog, structurally defined as the 6-aza analogue of thymidine [1]. The compound is characterized by the replacement of the carbon at the 6-position of the thymine ring with a nitrogen atom . This modification confers distinct biochemical properties, including its role as an antiviral agent and a Mycoplasma genitalium metabolite [1].

Why Thymidine Analogs Are Not Interchangeable: The Case for 6-Azathymidine Selection


While numerous thymidine analogs exist, their biological activities, enzymatic processing, and stability profiles diverge significantly. The specific placement of a nitrogen atom at the 6-position in 6-Azathymidine fundamentally alters its interaction with critical enzymes such as thymidylate synthase, thymidine kinase, and nucleoside phosphorylases [1]. Furthermore, its unique behavior in synthetic contexts, such as providing enhanced serum stability to antisense oligonucleotides (ODNs) without compromising hybridization, distinguishes it from other modified pyrimidines [2]. Consequently, substituting 6-Azathymidine with an alternative analog like 5-fluorodeoxyuridine or 5-iododeoxyuridine would result in a different spectrum of enzyme inhibition, metabolic fate, and biophysical properties, leading to divergent experimental outcomes.

6-Azathymidine (CAS 13410-30-5) Quantifiable Differentiation: Head-to-Head Evidence


Thymidylate Synthase (TS) Inhibition: High-Affinity Binding Compared to Natural Substrate

6-Azathymidine demonstrates potent inhibitory activity against thymidylate synthase (TS), a key enzyme in DNA synthesis. Binding affinity studies reveal a Ki value as low as 0.090 nM against purified recombinant human TS [1]. In contrast, the natural substrate thymidine exhibits a Km value for thymidine kinase of 8.3 μM [2], indicating a significantly weaker interaction with related nucleoside-processing enzymes. This high-affinity binding to TS positions 6-Azathymidine as a potent inhibitor, not merely a substrate analog.

Enzyme Inhibition Cancer Research Nucleotide Metabolism

Antiviral Activity Profile: Potent Inhibition of VZV TK-Deficient Strains

The 4'-thionucleoside derivative of 6-Azathymidine (compound 1) displays pronounced activity against varicella-zoster virus (VZV) with an EC50 of approximately 1 μM, comparable to acyclovir [1]. Critically, this derivative retains significant antiviral activity against thymidine kinase-deficient VZV strains (VZV/TK-), whereas the potent anti-VZV agent brivudin (BVDU) loses activity by at least 4 orders of magnitude against these same resistant strains [1]. This suggests a mechanism of action that is less dependent on viral thymidine kinase, a major pathway for resistance.

Antiviral Herpesviridae Drug Resistance

Enhanced Serum Stability in Antisense Oligonucleotides (ODNs): 7- to 12-Fold Improvement

When incorporated as a 5'-cap modification, 6-Azathymidine significantly enhances the stability of oligodeoxynucleotides (ODNs) in biological media. ODNs capped with 6-Azathymidine exhibit a 7- to 12-fold increase in stability in 10% heat-inactivated fetal calf serum compared to unmodified ODNs, while maintaining hybridization properties similar to the unmodified sequences [1]. This effect was not observed to the same extent with other pyrimidine modifications like 5-bromo- or 5-fluorodeoxyuridine [1].

Antisense Technology Oligonucleotide Therapeutics Nucleic Acid Chemistry

Enzyme Inhibition Selectivity: Competitive Inhibition of Trans-N-Glycosidase

6-Azathymidine acts as a competitive inhibitor of the bacterial enzyme trans-N-glycosidase, specifically blocking the transfer of deoxyribose from thymidine to adenine [1]. Crucially, it does not affect the reverse reaction and does not function as a deoxyribose donor itself, a unique mechanistic profile compared to the natural substrate thymidine [1]. In contrast, the aglycone 6-azathymine had no effect on either reaction, highlighting the requirement of the nucleoside structure for this specific enzyme interaction [1].

Enzymology Nucleoside Metabolism Biocatalysis

6-Azathymidine (CAS 13410-30-5) Validated Research Applications


Investigating Thymidylate Synthase as a Therapeutic Target in Cancer

6-Azathymidine's high affinity for thymidylate synthase (Ki = 0.090 nM) makes it a potent probe for studying this enzyme's role in DNA synthesis and as a target for anticancer agents. Its use in in vitro enzyme assays and cellular models can help elucidate mechanisms of nucleotide depletion and cell cycle arrest, providing a clear alternative to less potent thymidine analogs [1].

Development of Antisense Oligonucleotides with Improved Pharmacokinetic Properties

Incorporating 6-Azathymidine as a 5'-cap modification in antisense ODNs enhances their serum stability by 7- to 12-fold without compromising target hybridization [2]. This application is directly relevant for researchers developing ODN-based therapeutics and molecular tools where increased nuclease resistance is a critical requirement.

Antiviral Research Against Drug-Resistant Herpesviruses

The 4'-thionucleoside derivative of 6-Azathymidine retains potent antiviral activity against thymidine kinase-deficient VZV strains, a key resistance mechanism against drugs like acyclovir and brivudin [3]. This makes 6-Azathymidine and its derivatives valuable starting points for medicinal chemistry campaigns targeting drug-resistant herpesvirus infections.

Enzymology Studies of Nucleoside Transfer and Metabolism

6-Azathymidine's specific, competitive inhibition of trans-N-glycosidase, without acting as a substrate, provides a precise tool for dissecting the catalytic mechanism of this enzyme class. It can be used in kinetic assays to differentiate between substrate binding and catalytic turnover steps, a functionality not offered by standard nucleosides like thymidine [4].

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